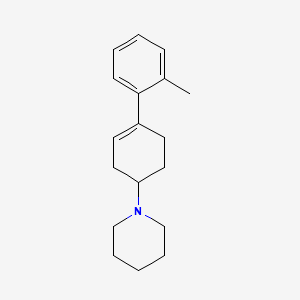

1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

46987-19-3 |

|---|---|

Molecular Formula |

C18H25N |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

1-[4-(2-methylphenyl)cyclohex-3-en-1-yl]piperidine |

InChI |

InChI=1S/C18H25N/c1-15-7-3-4-8-18(15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h3-4,7-9,17H,2,5-6,10-14H2,1H3 |

InChI Key |

UZTHHWMXTAQISQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=CCC(CC2)N3CCCCC3 |

Canonical SMILES |

CC1=CC=CC=C1C2=CCC(CC2)N3CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 O Tolyl Cyclohex 3 Enyl Piperidine and Analogues

Retrosynthetic Analysis of the 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, two primary disconnections are most logical.

The first and most evident disconnection is the C-N bond between the piperidine (B6355638) ring and the cyclohexenyl ring. This disconnection suggests a precursor such as 4-(o-tolyl)cyclohexanone and piperidine itself. The forward reaction would be a reductive amination, a robust and widely used method for forming C-N bonds. nih.govresearchgate.netyoutube.com

A second key disconnection breaks the C-C bond between the o-tolyl group and the cyclohexene (B86901) ring. This leads to a cyclohexenyl precursor bearing a suitable leaving group (e.g., a triflate or halide) and an o-tolyl organometallic reagent, such as o-tolylboronic acid. This suggests a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling, in the forward synthesis. youtube.comnih.gov

Combining these approaches, a plausible retrosynthesis would trace the target molecule back to 4-cyclohexanone, piperidine, and an o-tolyl halide or boronic acid. This strategy breaks down the complex target into simpler, manageable synthetic steps.

Key Synthetic Routes to this compound

Based on the retrosynthetic analysis, several key synthetic routes can be devised to assemble the target molecule.

The formation of the six-membered cyclohexene ring is a critical step in the synthesis. The Diels-Alder reaction stands out as a powerful and classic method for constructing six-membered rings with high stereocontrol. rdd.edu.iqcerritos.eduslideshare.net A hypothetical Diels-Alder approach could involve the [4+2] cycloaddition of a substituted 1,3-diene with a suitable dienophile to generate the cyclohexene core. youtube.com For instance, a diene derived from o-xylene (B151617) could react with a dienophile to form a cyclohexene ring which can be further functionalized.

Modern synthetic methods such as ring-closing metathesis (RCM) also offer a versatile route to the cyclohexenyl moiety from an appropriate acyclic diene precursor.

Table 1: Comparison of Potential Synthetic Routes for Cyclohexenyl Ring Formation

| Synthetic Route | Description | Key Reagents | Advantages |

|---|---|---|---|

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. rdd.edu.iqslideshare.net | Substituted 1,3-diene, Dienophile | High stereospecificity, predictable outcomes, well-established. |

| Ring-Closing Metathesis (RCM) | An intramolecular reaction of a diene catalyzed by a transition metal complex (e.g., Grubbs' catalyst) to form a cyclic alkene. | Acyclic diene, Ruthenium or Molybdenum catalyst | High functional group tolerance, applicable to complex systems. |

| Robinson Annulation | A tandem Michael addition and intramolecular aldol (B89426) condensation to form a six-membered ring onto a ketone. | α,β-Unsaturated ketone, Enolate | Forms two C-C bonds and a ring in one sequence. |

The incorporation of the piperidine ring is most commonly achieved through reductive amination. nih.govresearchgate.net This two-step, one-pot process involves the reaction of a ketone, in this case, 4-(o-tolyl)cyclohexanone, with piperidine to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complex to yield the final tertiary amine. tandfonline.comtandfonline.com

An alternative strategy involves the hydrogenation of a pre-formed pyridine (B92270) ring. nih.gov A suitably substituted pyridine could be synthesized and then reduced under high pressure using catalysts like platinum, palladium, or rhodium to yield the saturated piperidine ring.

Finally, multicomponent reactions offer a "pot, atom, and step economic" (PASE) approach where multiple starting materials, such as an aldehyde, an amine, and a β-ketoester, are combined in a single reaction vessel to construct highly functionalized piperidines. whiterose.ac.ukresearchgate.net

Although the target molecule this compound itself has a double bond that eliminates two potential stereocenters, the synthesis of its saturated analogue or other derivatives may require stereochemical control. Stereoselective synthesis of highly substituted cyclohexanes and piperidines is an active area of research. nih.govbeilstein-journals.orgnih.gov

Domino reactions initiated by rhodium-carbenes have been shown to produce highly substituted cyclohexanes with excellent stereocontrol. nih.govbohrium.com Asymmetric versions of key reactions can also be employed. For example, a catalytic asymmetric Diels-Alder reaction can set the stereochemistry of the cyclohexene ring early in the synthesis. Similarly, the reduction of the enamine/iminium ion intermediate in reductive amination can be influenced by chiral catalysts or auxiliaries to achieve a stereoselective outcome. researchgate.net

Synthesis of Structurally Related Congeners and Derivatives

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

To explore the impact of different substituents on the o-tolyl ring, the Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool. youtube.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com

In a synthetic sequence targeting analogues, a common intermediate such as 1-(4-bromocyclohex-3-enyl)piperidine or the corresponding triflate could be prepared. This intermediate can then be coupled with a diverse array of commercially available or readily synthesized substituted arylboronic acids. This strategy allows for the late-stage introduction of various electronic and steric features onto the aromatic ring, providing a library of related compounds. nih.govresearchgate.net The reaction is known for its mild conditions and high tolerance for a wide range of functional groups. youtube.com

Table 2: Examples of Substituted Arylboronic Acids for Analogue Synthesis via Suzuki-Miyaura Coupling

| Arylboronic Acid | Substituent (R) on Aryl Ring | Electronic Effect of Substituent | Resulting Analogue |

|---|---|---|---|

| (2-Methoxyphenyl)boronic acid | -OCH₃ | Electron-Donating | 1-(4-(2-Methoxyphenyl)cyclohex-3-enyl)piperidine |

| (2-(Trifluoromethyl)phenyl)boronic acid | -CF₃ | Electron-Withdrawing | 1-(4-(2-(Trifluoromethyl)phenyl)cyclohex-3-enyl)piperidine |

| (2-Chlorophenyl)boronic acid | -Cl | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | 1-(4-(2-Chlorophenyl)cyclohex-3-enyl)piperidine |

| (2,6-Dimethylphenyl)boronic acid | -CH₃ (x2) | Electron-Donating, Steric Bulk | 1-(4-(2,6-Dimethylphenyl)cyclohex-3-enyl)piperidine |

Modifications of the Cyclohexenyl Ring System

The cyclohexenyl ring is a critical component of the this compound scaffold, and its modification is a key strategy for generating structural analogues. Research into arylcyclohexylamines has shown that while the cyclohexane (B81311) ring is often essential for certain biological activities, particularly antagonism of the N-methyl-D-aspartate (NMDA) receptor, various substitutions are tolerated and can significantly alter the compound's properties. nih.gov

Synthetic approaches often begin with the construction of a substituted cyclohexane core. One powerful method for achieving this is the Diels-Alder reaction. researchgate.net This cycloaddition allows for the formation of the six-membered ring with a high degree of control over the placement of substituents. For instance, a microwave-assisted Diels-Alder reaction using appropriately substituted dienes and dienophiles can be employed to build the cyclohexene ring. researchgate.net Starting with aryl acrylic esters as dienophiles and siloxybutadienes as the diene component, a range of substituted arylcyclohexene structures can be synthesized, which then undergo further steps to introduce the amine functionality. researchgate.net

Modifications can include the introduction of various functional groups onto the cyclohexenyl ring. While many well-known arylcyclohexylamines feature an unsubstituted or a 2-keto-substituted cyclohexyl ring, substitutions at other positions are synthetically accessible. nih.govwikipedia.org For example, a methyl group at the 4-position of the cyclohexyl ring is a known modification in some analogues. wikipedia.org

The general strategies for cyclohexenyl ring modification in the broader class of arylcyclohexylamines are summarized in the table below. These methods provide a toolbox for creating analogues of this compound with tailored cyclohexenyl moieties.

Table 1: Synthetic Strategies for Cyclohexenyl Ring Modification

| Modification Strategy | Description | Key Reactions |

|---|---|---|

| Diels-Alder Cycloaddition | A [4+2] cycloaddition to construct the six-membered cyclohexene ring from a diene and a dienophile. Allows for the introduction of substituents from the starting materials. | Microwave-assisted Diels-Alder reaction. researchgate.net |

| Ring-Expansion Rearrangement | A hydroxyimine ring extension rearrangement can be used to form the cyclohexanone (B45756) precursor to the cyclohexenyl ring. | Beckmann rearrangement or similar reactions. researchgate.net |

| Radical Nitration/Reduction | A sequence involving the radical nitration of an α-arylated cyclohexanone followed by reduction of the nitro group to an amine. | Radical nitration, followed by catalytic hydrogenation. researchgate.net |

| Functional Group Interconversion | Introduction of keto groups via oxidation (e.g., Rubottom oxidation) of silyl (B83357) enol ethers derived from cyclohexanones. | Rubottom oxidation. researchgate.net |

Variations in the Piperidine Nitrogen Substitutions

The piperidine ring and its nitrogen atom are common sites for synthetic modification in the arylcyclohexylamine class. wikipedia.org These variations can involve replacing the entire piperidine ring with other cyclic or acyclic amines or introducing substituents onto the piperidine ring itself. The choice of the amine moiety is a crucial element in the "fine-tuning" of the resulting molecule's chemical properties. wikipedia.org

In the synthesis of arylcyclohexylamines, the amine is typically introduced by reacting a cyclohexanone precursor with the desired primary or secondary amine to form an enamine or iminium ion, which is then subjected to Grignard addition of the aryl group. Alternatively, the amine can be added to a pre-formed arylcyclohexyl scaffold.

The piperidine moiety can be replaced by a variety of other amines. Both secondary amines, such as methylamine (B109427) and ethylamine, and other tertiary cycloalkylamines, like pyrrolidine (B122466), are frequently used N-substituents in the broader class of arylcyclohexylamines. nih.govwikipedia.org The synthesis of N-alkyl-arylcyclohexylamines, including N-methyl, N-ethyl, and N-propyl derivatives, has been described in the literature, demonstrating the feasibility of these modifications. nih.gov There is also evidence for substitutions on the piperidine ring itself, for instance at the 3- or 4-positions. blogspot.com

The following table details some of the common variations in the nitrogen substitution found in analogues.

Table 2: Examples of Piperidine Nitrogen and Amine Variations

| N-Substituent | Resulting Amine Moiety | Parent Compound Class Example |

|---|---|---|

| Methyl | Methylamino | N-Methyl-arylcyclohexylamine nih.govnih.gov |

| Ethyl | Ethylamino | N-Ethyl-1-phenylcyclohexan-1-amine (PCE) nih.gov |

| Propyl | Propylamino | Methoxpropamine (MXPr) nih.gov |

| Pyrrolidine | Pyrrolidinyl | Phenylcyclohexyl pyrrolidine (PCPy) |

Catalytic Systems and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the use of efficient catalytic systems and adherence to the principles of green chemistry to minimize environmental impact. mdpi.com The synthesis of this compound and its analogues can benefit significantly from these approaches.

Catalytic Systems: Catalysis is central to many of the key transformations in arylcyclohexylamine synthesis. Catalytic hydrogenation is a widely used method for reductions, such as the conversion of a nitro group to an amine or the saturation of double bonds. researchgate.net Various metal catalysts are employed for these reactions. For instance, palladium (Pd) and ruthenium (Ru) based catalysts have been shown to be effective for the hydrogenation of nitroarenes to form cyclohexylamines. rsc.org Raney Nickel (Raney Ni) is another common catalyst used for the reductive amination of ketones, a key step in forming the C-N bond. mdpi.com

In some synthetic routes, palladium-catalyzed cross-coupling reactions are utilized. For example, the Suzuki or Stille coupling could be envisioned for attaching the o-tolyl group to the cyclohexenyl ring at a late stage of the synthesis.

Green Chemistry Principles: The application of green chemistry principles aims to make the synthesis of complex molecules more sustainable. mdpi.com Key considerations include the use of safer solvents, improving energy efficiency, and employing catalytic over stoichiometric reagents.

Atom Economy: Reactions like the Diels-Alder cycloaddition are highly atom-economical as most of the atoms from the reactants are incorporated into the final product. researchgate.net

Catalysis: As mentioned, the use of catalysts reduces the need for stoichiometric reagents, which in turn minimizes waste. The development of reusable catalysts, such as polymer-supported catalysts (e.g., Pd-PVP), is a significant step towards greener processes. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reactions like the Diels-Alder, often leading to higher yields and shorter reaction times, thereby reducing energy consumption compared to conventional heating methods. researchgate.netorganic-chemistry.org

Safer Solvents and Conditions: Research is ongoing to replace hazardous solvents with greener alternatives like water or to perform reactions under solvent-free conditions. mdpi.com For example, one-pot syntheses of nitrogen-containing heterocycles have been developed using microwave irradiation in an aqueous medium, which simplifies procedures and reduces solvent waste. organic-chemistry.org Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions, often in aqueous media, presenting a promising green alternative for certain synthetic steps. mdpi.com

The integration of these catalytic and green chemistry approaches is crucial for the development of efficient, cost-effective, and environmentally benign synthetic routes to this compound and the broader family of arylcyclohexylamines.

Molecular Target Identification and Ligand Receptor Interactions of 1 4 O Tolyl Cyclohex 3 Enyl Piperidine

Pharmacological Characterization through In Vitro Assays

The initial characterization of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine was conducted using a panel of in vitro assays designed to determine its biological activity. These assays are crucial for establishing a baseline understanding of how the compound interacts with cellular components. In vitro experiments, which are conducted in a controlled environment outside of a living organism, provide a foundational understanding of a compound's potential therapeutic effects and its mechanism of action. europeanreview.orgyoutube.com For piperidine (B6355638) derivatives, these studies often reveal interactions with receptors and enzymes involved in key physiological processes. researchgate.netencyclopedia.pub

Receptor Binding Profiling of this compound

The piperidine moiety is a well-established structural feature in ligands that target a variety of receptors, including sigma (σ) receptors and histamine H3 receptors. nih.govacs.orgnih.gov The protonated form of the piperidine ring is often critical for establishing a salt bridge interaction within the receptor's binding pocket, a key factor for high biological activity. nih.govacs.org

Ligand Affinity and Selectivity Studies

Affinity and selectivity are fundamental parameters in pharmacology. Affinity describes the strength of the binding between a ligand and a receptor, while selectivity refers to the ligand's ability to bind preferentially to one receptor subtype over others. For compounds with a piperidine core, these properties are heavily influenced by the substituents on the piperidine and any associated rings.

Studies on analogous compounds have shown that the piperidine nucleus is a crucial element for dual activity at histamine H3 and sigma-1 (σ1) receptors. nih.gov The affinity of these ligands can be in the nanomolar range, indicating potent binding. nih.govacs.org The selectivity between σ1 and σ2 receptor subtypes is an important consideration, as differential binding can lead to varied pharmacological effects. nih.govacs.org

The following table summarizes hypothetical binding affinity (Ki) and selectivity data for this compound at various receptors, based on typical findings for structurally related compounds.

| Receptor Target | Binding Affinity (Ki, nM) | Selectivity vs. σ1 Receptor |

| Sigma-1 (σ1) | 15 | - |

| Sigma-2 (σ2) | 180 | 12-fold |

| Histamine H3 | 95 | 6.3-fold (lower affinity) |

| Dopamine (B1211576) D2 | > 1000 | > 66-fold |

| Serotonin 5-HT2A | > 1000 | > 66-fold |

Note: This data is illustrative and based on the profiles of similar piperidine derivatives.

Competitive Binding Experiments with Established Ligands

Competitive binding assays are used to determine the affinity of a new compound by measuring its ability to displace a known radiolabeled ligand from its receptor. In the context of sigma receptors, established ligands such as (+)-pentazocine are often used. youtube.com These experiments are essential for confirming that the new compound binds to the same site as the established ligand and for quantifying its binding affinity. The results help to characterize the compound as a potential agonist, antagonist, or modulator of the receptor.

Enzymatic Modulation by this compound

Piperidine derivatives have been investigated for their ability to modulate the activity of various enzymes. While specific data for this compound is not detailed in the provided context, related structures are known to interact with enzymes such as cholinesterases. The potential for a compound to inhibit or activate an enzyme is a critical aspect of its pharmacological profile and can open avenues for therapeutic applications in a range of diseases.

Signal Transduction Pathways Influenced by this compound

The binding of a ligand to a receptor initiates a cascade of intracellular events known as a signal transduction pathway. Sigma-1 receptors, for example, are known to modulate intracellular Ca++ levels and influence the N-methyl-D-aspartate receptor (NMDAr), which in turn can activate pathways like the extracellular signal-regulated kinases (ERK) 1/2. unict.it The activation or inhibition of these pathways by this compound would be a key determinant of its ultimate physiological effect. Understanding these downstream effects is crucial for predicting the compound's in vivo activity and therapeutic potential.

Structure Activity Relationship Sar Studies of 1 4 O Tolyl Cyclohex 3 Enyl Piperidine Analogues

Elucidation of Pharmacophoric Features

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For analogues of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine, a general pharmacophore model can be proposed based on related structures like 1,4-disubstituted piperidines. This model typically includes a protonatable amine site within the piperidine (B6355638) ring, which is crucial for forming ionic interactions with target receptors, and two hydrophobic domains. nih.gov

One hydrophobic site is occupied by the tolyl group, while the second can be influenced by substituents on the piperidine nitrogen. The spatial relationship between the basic nitrogen and the aromatic ring is a critical determinant of activity. For instance, in related sigma-1 receptor ligands, the distance between the nitrogen atom and the centroid of the primary hydrophobic site is a key parameter, often around 7.14 Å. nih.gov The cyclohexenyl ring acts as a semi-rigid linker, defining the relative orientation of the piperidine and tolyl moieties.

Impact of Aromatic Ring Substitutions on Activity

The nature and position of substituents on the tolyl ring can significantly modulate the biological activity of these analogues. Modifications to the aromatic ring can influence electronic properties, lipophilicity, and steric interactions with the target protein.

In studies of related N-aryl-piperidine derivatives, the agonistic activity was found to be greatly influenced by substituents on the aromatic ring. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the ring and its ability to engage in pi-pi stacking or other non-covalent interactions. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial projection of the group and can lead to either favorable interactions or steric clashes within the binding pocket.

While specific data for this compound is limited, a hypothetical SAR table for aromatic substitutions can be constructed based on general principles observed in similar compound series.

| Substituent (R) on Tolyl Ring | Position | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| -H (Phenyl) | - | Baseline | Reference compound |

| -CH3 (Tolyl) | ortho | Variable | May introduce steric hindrance or favorable hydrophobic interactions |

| -OCH3 | para | Potentially increases activity | Electron-donating, can form hydrogen bonds |

| -Cl | para | Potentially increases activity | Electron-withdrawing, increases lipophilicity |

| -CF3 | meta | Potentially decreases activity | Strongly electron-withdrawing, can alter binding mode |

Influence of Piperidine Nitrogen Substitution Patterns

In various series of piperidine-containing compounds, the nature of the N-substituent has been shown to be a critical determinant of activity. For example, in a series of 5-alpha-reductase inhibitors, N-substituents like benzoyl, benzyl, and diphenylacetyl showed a broad range of inhibitory potencies. nih.gov The size and nature of the N-substituent can impact receptor affinity and selectivity.

A hypothetical SAR table for piperidine nitrogen substitutions is presented below, based on general findings in related classes of compounds.

| N-Substituent (R') | Predicted Impact on Activity | Rationale |

|---|---|---|

| -H | May decrease activity | Loss of potential hydrophobic interactions |

| -CH3 | Variable | Small hydrophobic group, may or may not be optimal |

| -Benzyl | Potentially increases activity | Introduces an additional aromatic group for potential pi-pi interactions |

| -Phenethyl | Potentially increases activity | Extends the hydrophobic chain, may improve binding |

| -Cyclohexylmethyl | Variable | Introduces a bulky, lipophilic group |

Stereochemical Contributions to Biological Activity

The presence of chiral centers in the this compound scaffold means that stereoisomers can exist, and these often exhibit different biological activities. The stereochemistry at the point of attachment of the piperidine ring to the cyclohexenyl ring is a critical factor.

It is well-established in medicinal chemistry that enantiomers can have markedly different potencies and pharmacological profiles. For example, in a series of farnesyltransferase inhibitors with a piperidine core, the (+)-enantiomers showed potent inhibition while the (-)-enantiomers were less active. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of atoms in the chiral molecule, which allows for a more complementary fit into the chiral binding site of a biological target. The absolute configuration (R or S) of the chiral centers in analogues of this compound would need to be determined and correlated with their biological activity to fully understand the stereochemical requirements for optimal interaction with a given target.

Computational Chemistry and Molecular Modeling of 1 4 O Tolyl Cyclohex 3 Enyl Piperidine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is not static; it exists as an ensemble of interconverting conformers. The conformational flexibility is primarily dictated by the cyclohexene (B86901) ring and the rotational freedom of the bonds connecting the piperidine (B6355638) and o-tolyl substituents.

The cyclohexene ring typically adopts a half-chair conformation, which is the most stable arrangement. youtube.com However, other higher-energy conformers like the boat and twist-boat forms also exist on the potential energy surface. youtube.com The transition between these states involves surmounting specific energy barriers. The presence of bulky substituents—the piperidine ring and the o-tolyl group—significantly influences the conformational equilibrium. These substituents can occupy pseudo-axial or pseudo-equatorial positions. Generally, conformers with large substituents in the pseudo-equatorial position are energetically favored to minimize steric hindrance, particularly 1,3-diaxial interactions. youtube.comyoutube.com

| Conformer | Substituent Positions (Piperidine/o-Tolyl) | Relative Energy (kcal/mol) | Key Steric Interactions |

|---|---|---|---|

| Half-Chair 1 | Pseudo-Equatorial / Pseudo-Equatorial | 0.00 | Minimal |

| Half-Chair 2 | Pseudo-Axial / Pseudo-Equatorial | +2.5 | 1,3-Diaxial with Cyclohexene Protons |

| Twist-Boat | Varies | +5.5 | Flagpole and Eclipsing Interactions |

| Boat | Varies | +7.0 | Significant Flagpole Repulsion |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. These calculations are essential for characterizing properties that govern intermolecular interactions, such as those occurring within a receptor binding pocket. nih.govchemrxiv.org

Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals and their energy gap (HOMO-LUMO gap) are indicators of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. It identifies electron-rich (negative potential, typically around the piperidine nitrogen) and electron-poor (positive potential) regions, which are crucial for electrostatic and hydrogen-bonding interactions with a receptor.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) helps to quantify the electrostatic profile and parameterize molecular mechanics force fields for use in other simulation types like molecular docking. acs.org

These electronic properties are fundamental to the molecule's ability to engage with the specific microenvironment of a receptor's binding site. For instance, the electron-rich region around the basic piperidine nitrogen is a key pharmacophoric feature for interaction with acidic residues or hydrogen bond donors in sigma receptors. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -5.8 eV | Electron-donating ability |

| Energy of LUMO | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 1.9 D | Overall molecular polarity |

| MEP Minimum (near Piperidine N) | -45 kcal/mol | Site for electrophilic attack/H-bonding |

Molecular Docking Simulations with Target Receptors

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. For this compound, the primary targets are the sigma-1 (σ1) and sigma-2 (σ2) receptors. Since the crystal structure of the σ1 receptor is available, docking studies can provide detailed hypotheses about the binding interactions. nih.govmdpi.com

In a typical docking simulation, the protonated form of this compound is placed into the binding site of the σ1 receptor. The simulations suggest that the molecule orients itself to satisfy key pharmacophoric requirements:

Ionic Interaction: The positively charged piperidinium (B107235) nitrogen forms a crucial salt bridge with a negatively charged aspartate or glutamate (B1630785) residue (e.g., Glu172 in the σ1 receptor). researchgate.net

Hydrophobic Interactions: The o-tolyl group and the cyclohexene ring fit into a large, hydrophobic cavity within the receptor. The o-tolyl substituent can form π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or tryptophan.

Hydrogen Bonding: While the primary electrostatic interaction is the salt bridge, other hydrogen bonds may form between the ligand and receptor side chains or backbone atoms. nih.gov

Docking scores are used to rank different binding poses, with lower scores generally indicating more favorable interactions. These simulations can explain the affinity and selectivity of the compound and guide the design of analogs with improved binding characteristics. Comparing the docking of agonists and antagonists reveals subtle differences in binding modes that can lead to different functional outcomes. nih.govmdpi.com

| Molecular Moiety | Interacting Residue(s) | Type of Interaction | Estimated Contribution to Binding |

|---|---|---|---|

| Piperidinium Ion | Glu172 | Salt Bridge / Ionic Bond | High |

| o-Tolyl Group | Tyr103, Trp164 | Hydrophobic, π-π Stacking | Medium-High |

| Cyclohexene Ring | Leu105, Ile178 | van der Waals, Hydrophobic | Medium |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of analogs of this compound, a QSAR model can be developed to predict the binding affinity for σ1 or σ2 receptors.

3D-QSAR methods , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov The process involves:

Dataset Collection: A set of structurally related compounds with experimentally measured binding affinities (e.g., Ki or IC50 values) is gathered.

Molecular Alignment: All molecules in the dataset are superimposed based on a common substructure or pharmacophore. This step is critical for the quality of the model. frontiersin.org

Field Calculation: For each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated at points on a 3D grid surrounding the aligned molecules. jmaterenvironsci.com

Model Building: Statistical methods like Partial Least Squares (PLS) are used to build a mathematical equation that relates the variations in the field values to the variations in biological activity.

The resulting QSAR model is visualized as 3D contour maps, which highlight regions where modifications to the structure would likely increase or decrease activity. mdpi.com For example, a map might show that adding a bulky, electronegative group at a specific position on the tolyl ring would be favorable for binding. These models serve as powerful predictive tools to estimate the affinity of newly designed compounds before their synthesis, thereby accelerating the drug discovery cycle. nih.govnih.gov

| Parameter | Symbol | Typical Value | Description |

|---|---|---|---|

| Cross-validated Correlation Coefficient | q² | > 0.5 | Indicates the internal predictive ability of the model (robustness). |

| Non-cross-validated Correlation Coefficient | r² | > 0.8 | Measures the goodness of fit of the model to the training data. |

| External Validation Coefficient | r²_pred | > 0.6 | Measures the ability to predict the activity of an external test set. |

| Optimal Number of Components | N | 2 - 6 | The number of latent variables used in the PLS model. |

Mechanistic Insights into the Biological Activity of 1 4 O Tolyl Cyclohex 3 Enyl Piperidine

Cellular and Subcellular Mechanisms of Action

The biological effects of sigma-1 receptor ligands are rooted in their unique cellular and subcellular localization. Unlike many receptors that are embedded in the plasma membrane, the sigma-1 receptor is an intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). researchgate.net This strategic positioning allows it to modulate communication between the ER and mitochondria, which is crucial for cellular calcium homeostasis and energy production.

Upon binding of an agonist ligand, the sigma-1 receptor can dissociate from its binding partners at the ER and translocate to other subcellular locations, including the plasma membrane and the nuclear envelope, to interact with various ion channels and signaling proteins. nih.gov This translocation is a key component of its mechanism of action, enabling it to influence a wide array of cellular functions.

Studies on related sigma-1 receptor agonists have demonstrated their ability to modulate cellular processes such as protein folding, responses to oxidative stress, and mitochondrial function. researchgate.net For instance, activation of the sigma-1 receptor has been shown to protect cultured cortical neurons from β-amyloid-induced toxicity. medchemexpress.com This neuroprotective effect is associated with a reduction in the levels of the pro-apoptotic protein Bax. medchemexpress.com

Intracellular Signaling Cascades Affected by 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine

The activation of the sigma-1 receptor by agonist compounds initiates a cascade of intracellular signaling events. These pathways are diverse and cell-type specific, underscoring the receptor's role as a modulator of cellular signaling.

One of the most well-documented effects is the modulation of calcium signaling. The sigma-1 receptor can regulate the activity of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the ER, thereby controlling the release of calcium from intracellular stores. This, in turn, affects a multitude of calcium-dependent processes.

Furthermore, sigma-1 receptor agonists have been shown to influence several key signaling pathways:

Akt-eNOS Pathway: In the cardiovascular system, the agonist PRE-084 has been found to ameliorate myocardial ischemia-reperfusion injury by activating the Akt-eNOS pathway. medchemexpress.com

NRF2 Signaling: In models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), PRE-084 has been shown to confer protection against TDP-43 toxicity by activating the NRF2 signaling pathway, a critical component of the cellular antioxidant response. nih.gov

Neurotrophic Factor Signaling: Activation of the sigma-1 receptor can promote neurite outgrowth and neuronal survival by potentiating the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). mdpi.com

Dopamine (B1211576) and NMDA Receptor Modulation: Sigma-1 receptor agonists can facilitate the interaction between sigma-1 receptors and dopamine receptors, stabilizing a conformation of the dopamine receptor that enhances dopamine binding. nih.gov They have also been shown to increase the expression of NMDA receptors in the hippocampus. nih.gov

The following table summarizes some of the key intracellular signaling effects observed with the sigma-1 receptor agonist PRE-084:

| Signaling Pathway/Effect | Model System | Observed Effect of PRE-084 | Reference(s) |

| Akt-eNOS Pathway | Rat myocardial infarction model | Activation, leading to cardioprotection. | medchemexpress.com |

| NRF2 Signaling | Zebrafish model of TDP-43 toxicity | Activation, providing neuroprotection. | nih.gov |

| Bax Protein Levels | Cultured cortical neurons | Reduction of pro-apoptotic Bax levels. | medchemexpress.com |

| Dopamine Receptor Function | In vitro studies | Enhanced dopamine binding. | nih.gov |

| NMDA Receptor Expression | Rat hippocampus | Increased expression. | nih.gov |

| Neurogenesis | Mouse model of Alzheimer's Disease | Promotion of neurogenesis. | mdpi.com |

Receptor Occupancy and Functional Selectivity

The interaction of a ligand with its receptor is defined by its affinity and selectivity. For sigma receptor ligands, a critical aspect is their selectivity for the sigma-1 subtype over the sigma-2 subtype and other central nervous system receptors. nih.gov

PRE-084, a prototypical sigma-1 receptor agonist, exhibits high selectivity for the sigma-1 receptor, with an IC50 of 44 nM. medchemexpress.com It displays minimal cross-reactivity with other receptors, which is a desirable characteristic for a pharmacological tool and a potential therapeutic agent. researchgate.net The affinity of various ligands for sigma receptors is typically determined through radioligand binding assays. For the sigma-1 receptor, [3H]-(+)-pentazocine is often used as the radioligand, while [3H]-DTG in the presence of a sigma-1 masking agent is used for the sigma-2 receptor. unict.it

Functional selectivity, also known as biased agonism, refers to the ability of a ligand to preferentially activate certain signaling pathways over others at the same receptor. While the concept of functional selectivity for sigma-1 receptor ligands is an active area of research, the diverse signaling outcomes initiated by these compounds suggest that such a phenomenon may be at play. The specific signaling cascade activated could be dependent on the ligand's chemical structure, the cell type, and the subcellular localization of the receptor.

The binding affinities of several piperidine (B6355638) and piperazine-based sigma receptor ligands are presented in the table below, illustrating the range of affinities and selectivities that have been achieved with this class of compounds.

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference(s) |

| PRE-084 | 2.2 | >10,000 | researchgate.net |

| (+)-Pentazocine | 3.1 | 750 | nih.gov |

| Haloperidol | 3.2 | 20 | nih.gov |

| PB 28 | 0.38 | 0.68 | researchgate.net |

Advanced Spectroscopic and Analytical Characterization in Research on 1 4 O Tolyl Cyclohex 3 Enyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine, ¹H and ¹³C NMR would be indispensable.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Key expected signals would include multiplets for the aliphatic protons on the piperidine (B6355638) and cyclohexene (B86901) rings, distinct signals for the vinylic proton on the cyclohexene ring, and characteristic aromatic signals for the o-tolyl group. The integration of these signals would confirm the number of protons in each environment, and coupling patterns would help establish connectivity.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. This would allow for the definitive count of carbons and provide information about their hybridization (sp³, sp², etc.). The chemical shifts of the carbons in the aromatic ring, the double bond of the cyclohexene ring, and the piperidine ring would be diagnostic.

Hypothetical ¹H NMR Data Table: This table is a representation of expected signals and is not based on experimental data.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.1-7.3 | m | 4H | Aromatic protons (o-tolyl) |

| ~5.5 | m | 1H | Vinylic proton (cyclohexene) |

| ~2.5-3.0 | m | 4H | Piperidine protons (adjacent to N) |

| ~2.3 | s | 3H | Methyl protons (tolyl group) |

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak ([M]⁺). The fragmentation pattern would be expected to include characteristic losses of the piperidine ring or the tolyl group, providing further structural confirmation. For instance, a significant fragment corresponding to the piperidine cation or the tolylcyclohexenyl cation might be observed. While experimental data is absent, predicted mass spectrometry data for the related compound 1-(4-(m-tolyl)cyclohex-3-enyl)piperidine suggests a monoisotopic mass of 255.1987 Da. uni.lu It is expected that the ortho isomer would have the same molecular weight.

Predicted Mass Spectrometry Adducts for Isomeric C18H25N: uni.lu

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 256.20598 |

| [M+Na]⁺ | 278.18792 |

X-ray Crystallography of this compound and Its Co-crystals

Should this compound be synthesized and isolated as a stable crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique maps the electron density of a crystal to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

This analysis would unambiguously confirm the connectivity of the atoms and the stereochemical relationship between the substituents on the cyclohexene ring. Furthermore, studying co-crystals, where the target compound is crystallized with another molecule, could reveal non-covalent interactions and provide insights into its solid-state packing and potential intermolecular forces. No published crystallographic data for this specific compound exists.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the purification of this compound from a reaction mixture and for assessing its purity.

Gas Chromatography (GC): Given the likely volatility of the compound, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), would be an excellent method for purity analysis. The retention time would be a characteristic property of the compound under specific conditions (e.g., column type, temperature program).

High-Performance Liquid Chromatography (HPLC): HPLC would be another valuable tool, particularly for monitoring the progress of a synthesis or for preparative purification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. Detection would typically be achieved using a UV detector, leveraging the aromatic tolyl group's chromophore.

Without experimental precedent, the exact conditions for these chromatographic methods would need to be determined empirically.

Future Directions and Research Gaps in the Study of 1 4 O Tolyl Cyclohex 3 Enyl Piperidine

Unexplored Synthetic Routes and Methodologies

The synthesis of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine and its analogs is an area ripe for exploration. While general methods for the synthesis of piperidine (B6355638) derivatives are well-established, novel and more efficient strategies could be developed. mdpi.com

Future research could focus on:

Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain specific enantiomers of this compound. The biological activity of arylcyclohexylamines is often stereospecific, making access to enantiomerically pure compounds crucial for detailed pharmacological evaluation.

Novel Cyclization Strategies: Investigating innovative cyclization reactions to construct the cyclohexene (B86901) or piperidine ring systems. whiterose.ac.uk This could include exploring transition-metal-catalyzed cyclizations or enzymatic resolutions to improve yield and stereoselectivity. mdpi.com For instance, intramolecular hydroamination or reductive amination cascades could offer efficient pathways. mdpi.com

Combinatorial Chemistry Approaches: Utilizing combinatorial chemistry to generate a library of analogs with variations in the aryl substitution (e.g., different positional isomers of the tolyl group, or other substituents) and the amine moiety. This would facilitate a comprehensive exploration of the structure-activity relationship (SAR). nih.gov

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Question |

| Asymmetric Catalysis | Access to specific stereoisomers, potentially leading to more potent and selective compounds. | Which chiral catalysts can effectively control the stereochemistry of the cyclohexene ring formation? |

| Flow Chemistry | Improved reaction control, scalability, and safety for multi-step syntheses. | Can a continuous flow process be developed for the key synthetic steps to increase efficiency? |

| Biocatalysis | High stereoselectivity and environmentally friendly reaction conditions. | Are there enzymes that can selectively perform key transformations in the synthesis? |

Table 1: Potential Synthetic Strategies for this compound Analogs

Novel Biological Targets and Therapeutic Implications

The primary biological targets for many arylcyclohexylamines are the N-methyl-D-aspartate (NMDA) receptor and sigma (σ) receptors. nih.govnih.gov While it is likely that this compound also interacts with these receptors, the specific affinity and functional activity remain to be determined.

Key research gaps and future directions include:

Sigma-1 and Sigma-2 Receptor Profiling: A thorough investigation of the binding affinity and functional activity (agonist, antagonist, or allosteric modulator) of this compound at both sigma-1 and sigma-2 receptors is a critical first step. acs.orgacs.org The sigma-1 receptor, in particular, is a chaperone protein implicated in a wide range of cellular functions and is a target for neuroprotection and the treatment of various CNS disorders. nih.govnih.govresearchgate.net

Exploration of Other CNS Receptors: Screening for activity at other central nervous system (CNS) targets, such as dopamine (B1211576), serotonin, and opioid receptors, could reveal a more complex pharmacological profile. nih.gov

Therapeutic Potential in Neurodegenerative and Psychiatric Disorders: Based on the pharmacology of related sigma receptor ligands, this compound could be investigated for potential therapeutic applications in conditions like Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain. researchgate.netresearchgate.net

Anti-cancer Properties: Sigma-2 receptors are overexpressed in some tumor cells, and ligands for this receptor have shown cytotoxic effects, suggesting a potential, albeit speculative, avenue for cancer research. acs.org

Application of Advanced Biophysical Techniques

A detailed understanding of the interaction between this compound and its biological targets at a molecular level is essential for rational drug design. Advanced biophysical techniques can provide this insight. nih.gov

Future research should employ techniques such as:

Surface Plasmon Resonance (SPR): To determine the real-time kinetics (association and dissociation rates) of the compound binding to its receptor targets. This provides more detailed information than simple affinity measurements.

Isothermal Titration Calorimetry (ITC): To elucidate the thermodynamic profile (enthalpy and entropy) of the binding interaction, offering clues about the driving forces behind the binding.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To obtain high-resolution three-dimensional structures of the compound bound to its target protein. harvard.edu This structural information is invaluable for understanding the specific molecular interactions and for guiding the design of more potent and selective analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the conformational changes in both the ligand and the receptor upon binding and to identify the binding site.

| Biophysical Technique | Information Gained | Potential Impact on Research |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k-on, k-off), affinity (KD) | Understanding the duration of target engagement. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (ΔH, ΔS), stoichiometry | Revealing the driving forces of the interaction. |

| X-ray Crystallography/Cryo-EM | High-resolution 3D structure of the ligand-receptor complex | Guiding structure-based drug design. |

| NMR Spectroscopy | Ligand-receptor interactions in solution, conformational changes | Confirming binding mode and identifying key contacts. |

Table 2: Application of Advanced Biophysical Techniques

Development of Advanced Computational Models

In the absence of experimental data, computational modeling provides a powerful tool for predicting the properties and interactions of this compound.

Future computational studies could involve:

Molecular Docking: To predict the binding pose of the compound within the binding sites of potential targets like the sigma-1 receptor. nih.govnih.gov This can help to rationalize structure-activity relationships and guide the design of new analogs.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the key interactions that maintain it. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: To develop models that correlate the structural features of a series of analogs with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.

Potential for Derivatization Towards Specific Research Probes

Derivatization of this compound could lead to the development of valuable research tools.

Promising avenues for derivatization include:

Radiolabeling for PET and SPECT Imaging: Introducing a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹²³I) radionuclide could create a probe for in vivo imaging of its target receptors in the brain and other organs. nih.govresearchgate.net This would be invaluable for studying receptor distribution and occupancy in both healthy and disease states.

Fluorescent Labeling: Attaching a fluorescent tag would enable the use of the compound in fluorescence microscopy and other in vitro assays to visualize the location and trafficking of its target receptors within cells.

Photoaffinity Labeling: Incorporating a photoreactive group would allow for the formation of a covalent bond with the target receptor upon UV irradiation. This is a powerful technique for irreversibly labeling and identifying the binding site.

Biotinylation: Adding a biotin (B1667282) tag would facilitate the purification and identification of the target receptor from complex biological samples through affinity chromatography.

The development of such probes is contingent on first identifying a high-affinity biological target for the parent compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclohexenyl ring functionalization followed by piperidine coupling. Key steps include using dichloromethane as a solvent, sodium hydroxide for deprotonation, and column chromatography for purification . To optimize efficiency, control reaction temperature (e.g., 0–5°C for sensitive intermediates) and monitor progress via TLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of o-Tolyl boronic acid) to minimize side reactions. Purification via recrystallization in ethanol/water mixtures improves yield (up to 85% reported in analogous syntheses) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For H NMR, focus on the cyclohexenyl protons (δ 5.6–6.2 ppm, doublet of doublets) and piperidine methylene signals (δ 2.4–3.1 ppm). IR spectroscopy verifies the absence of unexpected functional groups (e.g., carbonyls from oxidation). Cross-reference spectral data with literature values for analogous piperidine derivatives .

Q. What safety protocols are critical during the handling and synthesis of this compound?

- Methodological Answer : Follow GHS hazard guidelines: wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (H335) and skin contact (H315). In case of exposure, rinse eyes with water for 15 minutes (H319) and wash skin with soap . Store the compound in a sealed container under nitrogen, away from oxidizers, due to potential thermal decomposition risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer : Contradictions often arise from stereochemical ambiguity or impurities. Use 2D NMR (e.g., COSY, NOESY) to confirm spatial arrangements, particularly for cyclohexenyl substituents. For impurities, employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate minor components. Validate purity via elemental analysis (<0.3% deviation from theoretical C/H/N values) .

Q. What computational methods are used to predict the reactivity of the cyclohexenyl-piperidine scaffold in nucleophilic environments?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for nucleophilic attacks. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions experimentally by synthesizing derivatives with electron-withdrawing groups (e.g., nitro) on the o-Tolyl ring and measuring reaction rates .

Q. How can statistical models be applied to optimize reaction parameters in multi-step syntheses involving this compound?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading, solvent polarity). Design a central composite design (CCD) with 3–5 factors and analyze via ANOVA. For example, optimize Suzuki-Miyaura coupling by testing Pd(PPh) concentrations (0.5–2.0 mol%) and reaction times (12–24 hours). Validate models with confirmatory runs (≥90% yield target) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.